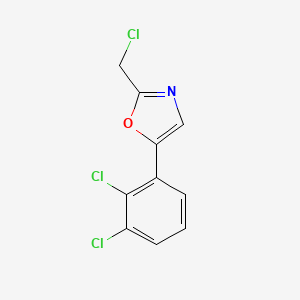

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO/c11-4-9-14-5-8(15-9)6-2-1-3-7(12)10(6)13/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWFNWBQBFVQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole typically involves the reaction of 2,3-dichlorobenzoyl chloride with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazole ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution due to the electron-deficient nature of the adjacent oxazole ring. Common nucleophiles include amines, thiols, and alkoxides.

Key Findings:

-

Amine Substitution: Reaction with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C yields 2-(aminomethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole derivatives.

-

Thiol Substitution: Treatment with thiophenol in the presence of a base (e.g., K₂CO₃) produces sulfanyl derivatives .

-

Hydrolysis: Aqueous NaOH at room temperature replaces the chloromethyl group with a hydroxyl group, forming 2-(hydroxymethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole.

Example Reaction Table:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | DMF, 80°C, 6h | 2-(Methylaminomethyl)-substituted oxazole | 78% | |

| Thiophenol | K₂CO₃, DCM, RT, 12h | 2-(Phenylsulfanylmethyl)-substituted oxazole | 85% | |

| NaOH (aq.) | H₂O/EtOH, RT, 2h | 2-(Hydroxymethyl)-substituted oxazole | 92% |

Coupling Reactions

The dichlorophenyl group enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Findings:

-

Suzuki Coupling: Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1) at 90°C, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination: Coupling with anilines (e.g., 4-methoxyaniline) using Pd(OAc)₂ and Xantphos produces N-aryl oxazoles .

Example Reaction Table:

Cyclization Reactions

The chloromethyl group facilitates intramolecular cyclization to form fused heterocycles.

Key Findings:

-

Formation of Bicyclic Oxazoles: Heating with CuI in DMF induces cyclization, producing tricyclic structures via C–N bond formation .

-

Oxazole-Oxadiazole Hybrids: Reaction with hydrazine derivatives yields 1,3,4-oxadiazole-fused oxazoles .

Example Reaction Table:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuI, DMF | 120°C, 8h | Tricyclic oxazole derivative | 65% | |

| Hydrazine hydrate | EtOH, reflux, 6h | Oxazole-oxadiazole hybrid | 72% |

Oxidation and Reduction Reactions

The oxazole ring and chloromethyl group exhibit redox activity under controlled conditions.

Key Findings:

-

Oxidation: Treatment with KMnO₄ in acidic media oxidizes the chloromethyl group to a carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole.

Example Reaction Table:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 2h | 2-(Carboxymethyl)-substituted oxazole | 60% | |

| H₂, Pd/C | EtOH, RT, 4h | Dihydrooxazole derivative | 88% |

Biological Activity and Derivatives

Derivatives synthesized via these reactions exhibit antimicrobial and anticancer properties. For example:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of oxazole derivatives, including 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole.

Case Study: Antibacterial Activity

A review by Zhang et al. highlighted various oxazole derivatives' antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for several compounds are summarized in the following table:

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 5 | 3.12 | E. coli |

| 6 | 1.56 | S. aureus |

| Ceftazidime | 200 | Various |

These results indicate that certain oxazole derivatives exhibit potent antibacterial properties, suggesting potential therapeutic applications in treating bacterial infections .

Case Study: Antifungal Activity

In another study, a series of oxazole derivatives were tested against fungal strains such as Candida albicans. The results indicated varying degrees of antifungal activity:

| Compound | Inhibition Zone (mm) | Target Fungi |

|---|---|---|

| 17 | 24 | C. albicans |

| 18 | 30 | Aspergillus niger |

These findings underscore the potential of oxazole derivatives as antifungal agents .

Anticancer Applications

The anticancer properties of oxazole derivatives have been extensively studied, with promising results in various cancer cell lines.

Case Study: Antitumor Activity

Liu et al. investigated several trisubstituted oxazole derivatives for their cytotoxic effects against prostate cancer cells (PC-3). The IC50 values were recorded as follows:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 60 | 0.0030 | PC-3 |

| 61 | 0.0047 | A431 |

These compounds exhibited significant cytotoxicity, indicating their potential as effective anticancer agents .

Case Study: Enhanced Anticancer Activity

Savariz et al. synthesized oxazol-5-one derivatives and evaluated their antitumor activity against various cancer cell lines. Notably, compound 69 showed remarkable efficacy against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines with IC50 values of:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 69 | 1.50 | PC-3 |

| 69 | 1.07 | OVCAR-03 |

This study emphasizes the potential of modifying oxazole structures to enhance anticancer activity .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C10H6Cl3NO.

Key Observations:

In contrast, 2,4-dichlorophenyl substitution on an oxadiazole core () showed selective anticancer activity against liver cancer (Hep-G2), suggesting that both heterocycle type (oxazole vs. oxadiazole) and substituent positions influence target specificity .

Heterocycle Core Reactivity :

- Oxadiazoles (e.g., ) are more electron-deficient than oxazoles due to the additional nitrogen atom, which may alter binding interactions in biological targets. The target compound’s oxazole core offers a balance of stability and reactivity for synthetic modifications .

Functional Group Impact :

- The chloromethyl group in the target compound and its analogs (e.g., ) enables facile alkylation reactions, a critical feature for prodrug development or polymer conjugation .

- Sulfonyl or piperidinyl groups () introduce hydrogen-bonding capabilities, which are absent in the target compound but crucial for cytokinin-like activity in plant growth regulation .

Antimicrobial and Anticancer Potency

- Antimicrobial Activity: 5-(4-Bromophenyl)-1,3-oxazole derivatives () demonstrated aromatase inhibition via docking studies, while the target compound’s dichlorophenyl group could enhance binding to hydrophobic enzyme pockets.

- Anticancer Activity : The oxadiazole analog with a 2,4-dichlorophenyl group () showed IC50 = 2.46 µg/mL against Hep-G2 cells, suggesting that dichlorophenyl substitution is beneficial. The target compound’s 2,3-dichlorophenyl group may offer distinct steric interactions for improved potency .

Biological Activity

2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole is an organic compound belonging to the oxazole family. Its unique structure, characterized by the presence of both a chloromethyl and a dichlorophenyl group, contributes to its distinctive chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The synthesis of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole typically involves the reaction of 2,3-dichlorobenzoyl chloride with an oxazole precursor in the presence of a base such as triethylamine. The reaction conditions are optimized to ensure high yield and purity, often employing purification techniques like high-performance liquid chromatography (HPLC) .

Biological Activity Overview

Research indicates that 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole exhibits a range of biological activities, particularly as an antimicrobial and anticancer agent. The mechanism of action is thought to involve the formation of covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular processes .

Antimicrobial Activity

Studies have shown that oxazole derivatives can possess significant antimicrobial properties. For example, related compounds exhibit activity against various bacterial strains and fungi. The presence of halogen substituents like chlorine enhances the lipophilicity of the compounds, which may facilitate membrane penetration and increase antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole has been evaluated through various studies. For instance:

- Case Study 1 : A derivative similar to this compound demonstrated moderate cytotoxicity against a panel of human cancer cell lines with IC50 values ranging from 10 to 30 µM .

- Case Study 2 : Another study found that modifications to the oxazole structure led to increased antiproliferative activity against renal cancer cell lines, with IC50 values as low as 1.14 µM .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole, it is useful to compare it with structurally similar compounds:

The biological activity is primarily attributed to the interaction between the chloromethyl group and nucleophilic sites in enzymes or other proteins within cells. This interaction can lead to enzyme inhibition or alteration in cellular signaling pathways. The dichlorophenyl group enhances the compound's ability to penetrate cellular membranes due to its lipophilic nature .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions involving:

Chloromethylation : Reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ to introduce the chloromethyl group .

Ring Closure : Combining intermediates such as dichlorophenyl-substituted precursors with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and chlorination with PCl₅ .

- Key Variables : Temperature (>80°C for chloromethylation), solvent polarity (e.g., dichloromethane for Lewis acid catalysis), and stoichiometric ratios (e.g., 1:1.2 oxazole:chloromethylating agent) critically affect purity and yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Analytical Techniques :

- X-ray Crystallography : Resolves bond angles and confirms the oxazole ring’s substitution pattern (e.g., 2,3-dichlorophenyl orientation) .

- NMR Spectroscopy : H NMR detects chloromethyl protons (δ ~4.5–5.0 ppm), while C NMR identifies carbonyl and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 275.9527) .

Q. What are the recommended storage and handling protocols to prevent degradation?

- Storage : Store under inert gas (argon) at –20°C to avoid hydrolysis of the chloromethyl group. Use amber glass vials to limit light-induced decomposition .

- Handling : Employ gloveboxes for air-sensitive reactions and PPE (nitrile gloves, lab coat) due to potential skin irritation .

Advanced Research Questions

Q. How does the 2,3-dichlorophenyl substituent influence biological activity in antiparasitic studies?

- Structure-Activity Relationship (SAR) : The 2,3-dichlorophenyl group enhances lipophilicity, improving membrane permeability in Cryptosporidium parvum inhibitors. Substitution at the 5-position of the oxazole ring optimizes binding to parasite-specific enzymes (e.g., CpIMPDH, EC₅₀ ≤30 nM) .

- Validation : Compare analogs via in vitro assays (e.g., Toxo/CpIMPDH vs. Toxo/WT) to quantify selectivity (>150-fold for dichlorophenyl derivatives) .

Q. How can discrepancies in reported melting points or purity across suppliers be resolved?

- Root Causes : Variations arise from differing purification methods (e.g., column chromatography vs. recrystallization) or solvent residues. For example, reports 97% purity for related chloromethyl-thiazoles, while commercial sources may lack analytical validation .

- Resolution :

DSC/TGA : Measure melting point ranges and thermal stability.

HPLC-PDA : Quantify impurities using C18 columns and UV detection (λ = 254 nm) .

Q. What strategies optimize the compound’s stability in aqueous media for drug delivery applications?

- Approaches :

- Prodrug Design : Replace the chloromethyl group with hydrolytically stable moieties (e.g., boronate esters) while retaining bioactivity .

- Micellar Encapsulation : Use PEG-PLGA nanoparticles to shield the compound from hydrolysis at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.